7b-methoxy-2a-methyldioxeto[3,4-b][1]benzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7b-methoxy-2a-methyldioxeto[3,4-b][1]benzofuran is an organic compound with the molecular formula C11H12O4. It is a member of the benzofuran family, characterized by a fused benzene and furan ring system. This compound is notable for its unique structure, which includes a dioxetane ring, making it a subject of interest in various fields of scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7b-methoxy-2a-methyldioxeto[3,4-b][1]benzofuran typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a methoxy-substituted benzofuran derivative with a suitable oxidizing agent to form the dioxetane ring. The reaction conditions often require low temperatures and inert atmospheres to prevent decomposition of the sensitive dioxetane ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
7b-methoxy-2a-methyldioxeto[3,4-b][1]benzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can break the dioxetane ring, leading to simpler benzofuran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran ring.
Common Reagents and Conditions
Oxidizing Agents: Peroxides and other strong oxidizers.
Reducing Agents: Metal hydrides and catalytic hydrogenation.
Substitution Reagents: Halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce simpler benzofuran compounds .
Wissenschaftliche Forschungsanwendungen
7b-methoxy-2a-methyldioxeto[3,4-b][1]benzofuran has several applications in scientific research:
Chemistry: Used as a model compound to study dioxetane chemistry and photochemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structure and reactivity.
Wirkmechanismus
The mechanism of action of 7b-methoxy-2a-methyldioxeto[3,4-b][1]benzofuran involves its interaction with molecular targets through its reactive dioxetane ring. This ring can undergo cleavage to generate reactive oxygen species, which can interact with biological molecules, leading to various biochemical effects. The specific pathways and targets depend on the context of its application, such as its use in drug development or material science .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2a,7b-Dihydro-2a-(methoxymethyl)-7b-methyl-1,2-dioxeto (3,4-b)benzofuran
- 2a,7b-Dihydro-2a-(methoxymethyl)-7b-methyl-1,2-dioxeto (3,4-b)benzofuran
Uniqueness
7b-methoxy-2a-methyldioxeto[3,4-b][1]benzofuran is unique due to its specific substitution pattern and the presence of the methoxy group, which can influence its reactivity and interaction with other molecules. This makes it distinct from other similar dioxetane-containing benzofurans .
Eigenschaften
CAS-Nummer |
128753-82-2 |
---|---|
Molekularformel |
C10H10O4 |
Molekulargewicht |
194.18 g/mol |
IUPAC-Name |
7b-methoxy-2a-methyldioxeto[3,4-b][1]benzofuran |
InChI |
InChI=1S/C10H10O4/c1-9-10(11-2,14-13-9)7-5-3-4-6-8(7)12-9/h3-6H,1-2H3 |
InChI-Schlüssel |
LWXUSVIZJFTNRN-UHFFFAOYSA-N |
SMILES |
CC12C(C3=CC=CC=C3O1)(OO2)OC |
Kanonische SMILES |
CC12C(C3=CC=CC=C3O1)(OO2)OC |
Synonyme |
2A,7B-DIHYDRO-7B-METHOXY-2A-METHYL-1,2-DIOXETO(3,4-B)BENZO. |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.